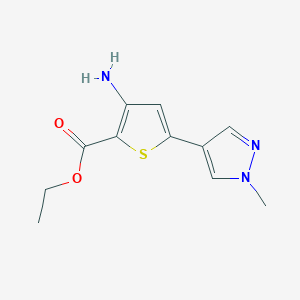![molecular formula C18H25NO4 B2853004 3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 1328849-80-4](/img/structure/B2853004.png)
3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MDMP" and is a member of the spiroketone family. The synthesis of MDMP involves a multi-step reaction process, which results in a white crystalline powder.
Mechanism of Action
The mechanism of action of MDMP is not fully understood. However, it is believed that MDMP exerts its antibacterial and antifungal properties by inhibiting the growth of bacterial and fungal cells. It is also believed that MDMP exerts its anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
MDMP has been shown to have significant biochemical and physiological effects in scientific research studies. It has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, MDMP has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using MDMP in lab experiments is its significant antibacterial and antifungal properties, which make it a potential candidate for the development of novel antibiotics. Additionally, MDMP has been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. However, one limitation of using MDMP in lab experiments is its potential toxicity, which may limit its therapeutic applications.
Future Directions
There are several future directions for MDMP research. One direction is to further investigate its antibacterial and antifungal properties to develop novel antibiotics. Another direction is to investigate its anti-inflammatory properties to develop potential treatments for inflammatory diseases such as arthritis and asthma. Additionally, future research could investigate the potential toxicity of MDMP and develop methods to mitigate any potential risks.
Synthesis Methods
The synthesis of MDMP involves a multi-step reaction process, which starts with the reaction between 4-methoxyphenylacetic acid and 1,5-dioxaspiro[5.5]undecane. This reaction results in the formation of 4-methoxyphenyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one. The final step involves the reaction between the intermediate and acetic anhydride, which results in the formation of MDMP.
Scientific Research Applications
MDMP has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have significant antibacterial and antifungal properties, making it a potential candidate for the development of novel antibiotics. Additionally, MDMP has been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
properties
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-21-16-6-3-15(4-7-16)5-8-17(20)19-11-9-18(10-12-19)22-13-2-14-23-18/h3-4,6-7H,2,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLYIGADJVPAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2852923.png)

![tert-butyl (1R,3R,5S,7S/1S,3S,5R,7R)-4,4,7-trimethyl-9-oxo-8-azatricyclo[5.2.0.03,5]nonane-8-carboxylate](/img/structure/B2852927.png)
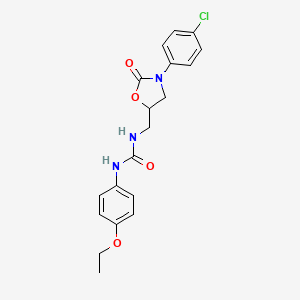
![2,4-difluoro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2852930.png)
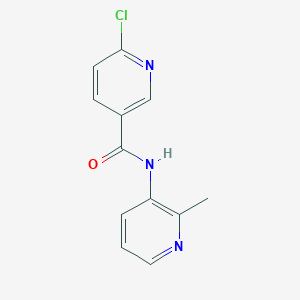
![(2E)-N-[4-(diethylsulfamoyl)anilino]-1,3-benzothiazole-2-carboximidoyl cyanide](/img/structure/B2852933.png)
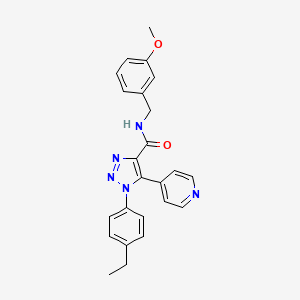
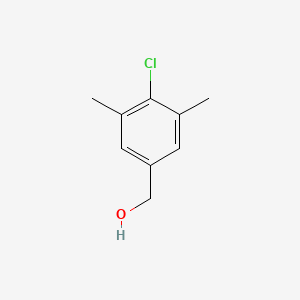
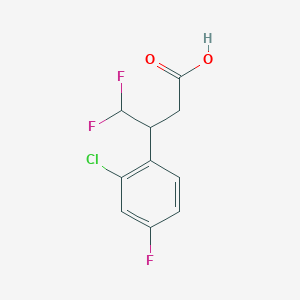
![N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2852939.png)
![N-[(2-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2852941.png)
